molecular formula C19H16BrN3 B12183143 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12183143
M. Wt: 366.3 g/mol
InChI Key: JAYLNRQWJLNLFR-UHFFFAOYSA-N
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Description

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyridazine ring fused with a tetrahydroisoquinoline moiety The presence of a bromophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a pyridazine ring with a tetrahydroisoquinoline moiety, along with the presence of a bromophenyl group. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16BrN3

Molecular Weight

366.3 g/mol

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H16BrN3/c20-17-7-5-15(6-8-17)18-9-10-19(22-21-18)23-12-11-14-3-1-2-4-16(14)13-23/h1-10H,11-13H2

InChI Key

JAYLNRQWJLNLFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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